

# Thermochemical Properties of Diphenylacetylene: A Technical Guide

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## Compound of Interest

Compound Name: Diphenylacetylene

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This technical guide provides a comprehensive overview of the thermochemical data for **diphenylacetylene** (also known as tolan), a rigid, aromatic hydrocarbon of significant interest in materials science, organic synthesis, and as a structural motif in medicinal chemistry. Understanding its thermodynamic properties is crucial for predicting its behavior in various chemical processes, including reaction energetics, phase transitions, and stability assessments. This document compiles key experimental data and methodologies from peer-reviewed literature to serve as a reliable reference for the scientific community.

## Core Thermochemical Data

The following tables summarize the essential thermochemical parameters for **diphenylacetylene**, facilitating easy comparison and reference.

Table 1: Enthalpy and Entropy of Phase Transitions

Parameter	Value	Units	Experimental Method	Source
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )	$19.8 \pm 0.1$	$\text{kJ}\cdot\text{mol}^{-1}$	Adiabatic Calorimetry	[1]
Entropy of Fusion ( $\Delta_{\text{fus}}S^\circ$ )	$59.8 \pm 0.3$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Adiabatic Calorimetry	[1]
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H^\circ$ )	$95.1 \pm 1.1$	$\text{kJ}\cdot\text{mol}^{-1}$	Knudsen Effusion	[2]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	$75.9 \pm 3.1$	$\text{kJ}\cdot\text{mol}^{-1}$	Ebulliometry	[3]

Table 2: Standard Molar Thermodynamic Properties at 298.15 K

Property	Value	Units	Source
Standard Molar Enthalpy of Formation (gas) ( $\Delta_{\text{f}}H^\circ_{\text{gas}}$ )	$407.5 \pm 1.6$	$\text{kJ}\cdot\text{mol}^{-1}$	[3]
Standard Molar Enthalpy of Formation (crystal) ( $\Delta_{\text{f}}H^\circ_{\text{cr}}$ )	$312.40 \pm 1.1$	$\text{kJ}\cdot\text{mol}^{-1}$	[3]
Standard Molar Entropy (gas) ( $S^\circ_{\text{gas}}$ )	$433.9 \pm 1.3$	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]
Standard Molar Heat Capacity (crystal) ( $C_{\text{p,cr}}$ )	225.9	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[4]
Standard Molar Heat Capacity (liquid) ( $C_{\text{p,l}}$ )	297.5	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[4]

## Experimental Protocols

The reliability of thermochemical data is intrinsically linked to the precision of the experimental methods employed for its determination. Below are detailed descriptions of the key techniques cited in this guide.

### Vacuum Adiabatic Calorimetry

This technique is employed for the precise measurement of heat capacity over a wide range of temperatures.

Objective: To determine the heat capacity ( $C_p$ ) of a substance as a function of temperature.

Methodology:

- A sample of **diphenylacetylene** is placed in a calorimeter container, which is then sealed and evacuated.
- The calorimeter is cooled to the starting temperature, typically a few Kelvin.
- A known amount of electrical energy ( $Q$ ) is supplied to a heater within the calorimeter, causing a small increase in temperature ( $\Delta T$ ).
- The system is allowed to reach thermal equilibrium, and the temperature rise is accurately measured.
- The heat capacity is calculated using the formula:  $C_p = Q / \Delta T$ .
- This process is repeated in small increments to obtain the heat capacity as a function of temperature.
- For phase transitions, the energy supplied during the transition at a constant temperature provides the enthalpy of that transition (e.g., enthalpy of fusion).

A study on **diphenylacetylene** utilized a vacuum adiabatic calorimeter to measure heat capacity over a temperature range of 8 to 371 K.[1][3] The metrological characteristics of the calorimeter were verified using a standard specimen of high-purity copper.[3]

## Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

Objective: To measure the heat released during the complete combustion of a substance.

Methodology:

- A precisely weighed sample of **diphenylacetylene** is placed in a crucible inside a high-pressure vessel known as a "bomb."
- The bomb is filled with pure oxygen at high pressure to ensure complete combustion.
- The bomb is then submerged in a known mass of water in a surrounding calorimeter.
- The sample is ignited electrically.
- The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
- The total heat change is calculated from the temperature rise and the heat capacities of the calorimeter and the water.
- The standard enthalpy of combustion is then determined per mole of the substance.

The enthalpy of formation of crystalline **diphenylacetylene** was determined using this method. [\[3\]](#)

## Knudsen Effusion Method

This technique is suitable for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be calculated.

Objective: To measure the vapor pressure of a solid by monitoring its rate of effusion into a vacuum.

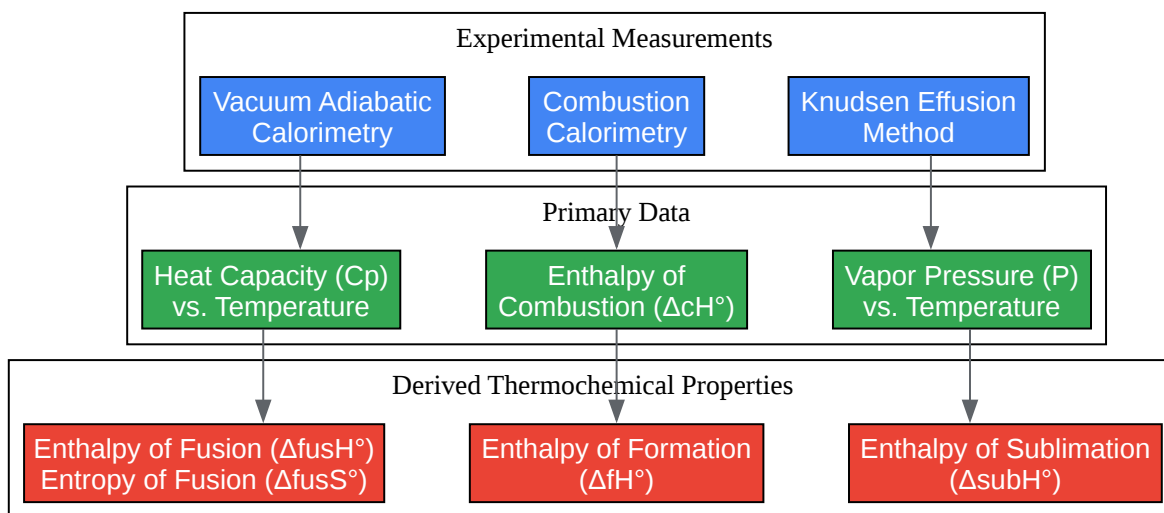
Methodology:

- A sample of solid **diphenylacetylene** is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
- The cell is placed in a high-vacuum chamber.
- At a given temperature, molecules of the substance effuse through the orifice into the vacuum.
- The rate of mass loss of the sample is measured over time.
- The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of effusion to the pressure, temperature, and the area of the orifice.
- By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

The enthalpy of sublimation of **diphenylacetylene** was derived from vapor pressure-temperature data obtained using two different Knudsen effusion apparatus.<sup>[2]</sup>

## Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical flow from experimental measurements to the derivation of key thermochemical properties for **diphenylacetylene**.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 4. Diphenylacetylene [[webbook.nist.gov](https://webbook.nist.gov)]
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